Cyclohexane-1,4-dicarbaldehyde
Overview
Description
Cyclohexane-1,4-dicarbaldehyde is an organic compound with the molecular formula C8H12O2. It consists of a cyclohexane ring with two aldehyde groups attached at the 1 and 4 positions. This compound is known for its versatility in various chemical reactions and its applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing cyclohexane-1,4-dicarbaldehyde involves the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane at temperatures between 540°C and 545°C. This process primarily yields this compound . Another method involves the oxidation of cyclohexane-1,4-dimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents under controlled conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and efficiency.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form cyclohexane-1,4-dicarboxylic acid.
Reduction: Reduction of this compound can yield cyclohexane-1,4-dimethanol.
Substitution: The aldehyde groups in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Cyclohexane-1,4-dicarboxylic acid.
Reduction: Cyclohexane-1,4-dimethanol.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexane-1,4-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexane-1,4-dicarbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde groups can undergo nucleophilic addition reactions, forming various adducts. These reactions are facilitated by the electron-withdrawing nature of the aldehyde groups, which makes the carbonyl carbon more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Cyclohexane-1,4-dicarbaldehyde can be compared with other similar compounds such as:
Cyclohexane-1,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
Cyclohexane-1,4-dimethanol: Similar structure but with hydroxyl groups instead of aldehyde groups.
Cyclohexane-1,4-dinitrile: Similar structure but with nitrile groups instead of aldehyde groups.
Uniqueness: this compound is unique due to its dual aldehyde functionality, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
cyclohexane-1,4-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-5-7-1-2-8(6-10)4-3-7/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKLKVRIQGSSKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342945 | |
Record name | Cyclohexane-1,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101342945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33424-83-8 | |
Record name | Cyclohexane-1,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101342945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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